Benzoic acid, 2-(((4-(2-(acetyloxy)-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)-
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Overview
Description
- Benzoic acid, 2-(((4-(2-(acetyloxy)-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- is a complex organic compound with the following structural formula:
C14H24O2
. - It contains a benzoic acid core with additional functional groups attached, making it a highly substituted derivative.
- The compound’s intricate structure suggests potential interesting properties and applications.
Preparation Methods
Industrial Production: Industrial-scale production methods are scarce due to the compound’s complexity. Research efforts may be ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity: Benzoic acid derivatives can undergo various reactions, including
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: Predicting specific products requires detailed mechanistic studies, which are lacking for this compound.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological systems (e.g., enzyme inhibition, receptor binding).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: Investigate its use in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, information on the compound’s mechanism of action is limited. Further research is needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Benzoic acid, 2-(((4-(2-(acetyloxy)-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- stands out due to its intricate arrangement of functional groups.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
CAS No. |
110826-66-9 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[4-(1-acetyloxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C20H26O6/c1-13(11-24-14(2)21)20-9-8-19(3,26-20)17(10-20)25-12-15-6-4-5-7-16(15)18(22)23/h4-7,13,17H,8-12H2,1-3H3,(H,22,23) |
InChI Key |
XUAQGAXTYKGABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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